(E)-3-(1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
Description
The compound features a pyrido[2,3-d]pyrimidin-4(3H)-one core, a bicyclic heteroaromatic system with nitrogen atoms at positions 2, 4, and 5. At the 3-position, a piperidin-4-yl group is substituted, which is further functionalized with an (E)-3-(2-chlorophenyl)acryloyl moiety. This structure is hypothesized to target kinase or G protein-coupled receptors due to its similarity to known bioactive scaffolds .
Properties
IUPAC Name |
3-[1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2/c22-18-6-2-1-4-15(18)7-8-19(27)25-12-9-16(10-13-25)26-14-24-20-17(21(26)28)5-3-11-23-20/h1-8,11,14,16H,9-10,12-13H2/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCWNBRVFGAEOH-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)C=CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)/C=C/C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a member of the pyrido[2,3-d]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in oncology. This article delves into its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Anticancer Properties
Pyrido[2,3-d]pyrimidine derivatives have shown significant promise as anticancer agents. The compound in focus has been evaluated for its cytotoxic effects against various cancer cell lines, including:
- A-549 (lung cancer)
- PC-3 (prostate cancer)
- HCT-116 (colon cancer)
- MCF-7 (breast cancer)
In a study examining a series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, several compounds were screened for cell viability at a concentration of 100 μM. Notably, derivatives such as 8a , 8b , and 9a exhibited the highest cytotoxic activities and were subsequently subjected to IC50 screening. Compound 8a demonstrated remarkable inhibitory activity against both wild-type EGFR (IC50 = 0.099 µM) and the mutant EGFR T790M (IC50 = 0.123 µM), indicating its potential as an effective EGFR inhibitor in cancer therapy .
The mechanism by which these compounds exert their anticancer effects includes:
- Cell Cycle Arrest : Compound 8a was found to induce cell cycle arrest at the pre-G1 phase.
- Apoptosis Induction : It significantly increased the levels of caspase-3 in PC-3 cells, suggesting a pro-apoptotic effect.
- Docking Studies : Molecular docking studies revealed insights into the binding interactions between the compound and its target proteins, further elucidating its mechanism of action against EGFR .
Structure-Activity Relationship (SAR)
The biological activity of pyrido[2,3-d]pyrimidine derivatives is influenced by their structural features. Variations in substituents on the pyrimidine core can significantly impact their potency and selectivity against specific targets such as kinases involved in cancer progression .
| Compound | Target | IC50 Value (µM) | Activity |
|---|---|---|---|
| 8a | EGFR WT | 0.099 | High |
| 8a | EGFR T790M | 0.123 | High |
| Other Derivatives | Various | Varies | Moderate to High |
Study on Pyrido[2,3-d]pyrimidines
A comprehensive review highlighted several case studies focusing on the synthesis and evaluation of pyrido[2,3-d]pyrimidine derivatives. One notable study synthesized a library of compounds that were tested for their activity against various kinases implicated in cancer signaling pathways. The results indicated that certain derivatives exhibited potent inhibitory effects on tyrosine kinases and other related enzymes .
Recent Advances
Recent advancements in medicinal chemistry have led to the development of new derivatives with enhanced bioactivity profiles. For instance, modifications to the piperidine moiety have been shown to improve solubility and bioavailability while maintaining or enhancing anticancer efficacy .
Chemical Reactions Analysis
Reactivity of the Acryloyl Moiety
The (E)-3-(2-chlorophenyl)acryloyl group undergoes characteristic α,β-unsaturated ketone reactions:
- Michael Addition : Reacts with nucleophiles (e.g., hydrazines, amines) at the β-carbon.
Example: Reaction with hydrazine hydrate yields pyrazoline derivatives via cyclization . - Cycloaddition : Participates in Diels-Alder reactions with dienes to form six-membered rings .
Table 1: Acryloyl Group Reactions
Functionalization of the Piperidine Ring
The piperidin-4-yl group undergoes nitrogen-centered reactions:
- Acylation : Reacts with acyl chlorides (e.g., chloroacetyl chloride) to form tertiary amides .
- Alkylation : Treatment with alkyl halides (e.g., phenacyl bromide) introduces substituents at the nitrogen .
Table 2: Piperidine Modifications
| Reaction | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Acylation | Chloroacetyl chloride, acetic anhydride | N-acylated piperidine derivatives | |
| Alkylation | Phenacyl bromide, KOH/ethanol | N-alkylated analogs |
Reactions at the Pyridopyrimidinone Core
The electron-deficient pyrido[2,3-d]pyrimidin-4(3H)-one core participates in:
- Nucleophilic Substitution : At C2/C4 positions with amines or thiols .
- Condensation : With active methylene compounds (e.g., malononitrile) to form fused heterocycles .
Table 3: Core Reactivity
Halogen-Directed Electrophilic Substitution
The 2-chlorophenyl group directs electrophilic substitution (e.g., nitration, sulfonation) at the para position relative to chlorine, enhancing aromatic functionalization .
Key Example :
Advanced Functionalization Pathways
Comparison with Similar Compounds
Core Modifications
Key Observations :
- The pyrido[2,3-d]pyrimidin-4(3H)-one core (target and Compound III) is associated with central nervous system (CNS) activity (e.g., anxiolytic effects), while [3,4-d] or [3,2-d] analogs () lack such reports.
- Substituent position (3- vs. 8-) and core orientation significantly alter biological targeting .
Piperidine Substituent Variations
Key Observations :
- The E-configuration in the target’s acryloyl group may improve binding vs. non-configured analogs .
Structure-Activity Relationship (SAR) Insights
Core Flexibility : Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives (target, Compound III) show CNS activity, while [3,4-d] analogs prioritize kinase/cell signaling .
Piperidine Substitutions :
- Chlorophenyl Groups : Enhance binding to hydrophobic pockets (e.g., 2-Cl in target vs. 3,4-diCl in ).
- Acryloyl vs. Alkyl Chains : The acryloyl group (target) may confer rigidity vs. flexible alkyl chains in Compound III .
Stereochemistry : E-configuration in the target compound likely optimizes spatial alignment for target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
